Technical Whitepaper: Chemical Profile & Synthetic Utility of Methyl 4-[Bis(trimethylsilyl)amino]-2-butynoate
Technical Whitepaper: Chemical Profile & Synthetic Utility of Methyl 4-[Bis(trimethylsilyl)amino]-2-butynoate
The following technical guide details the chemical profile, synthesis, and applications of Methyl 4-[Bis(trimethylsilyl)amino]-2-butynoate .
CAS Registry Number: 112561-10-1 Formula: C₁₂H₂₃NO₂Si₂ Molecular Weight: 257.48 g/mol IUPAC Name: Methyl 4-[bis(trimethylsilyl)amino]but-2-ynoate
Executive Summary
Methyl 4-[Bis(trimethylsilyl)amino]-2-butynoate represents a specialized class of bifunctional synthons in organic chemistry. It combines an electron-deficient alkyne (Michael acceptor) with a masked nitrogen nucleophile (bis-silylated amine). This dual functionality allows it to serve as a "linchpin" reagent in the synthesis of complex heterocycles, non-proteinogenic amino acids (GABA analogs), and pharmaceutical intermediates.
Its primary value lies in the bis(trimethylsilyl) protection , which renders the amine non-nucleophilic and lipophilic, preventing catalyst poisoning and unwanted side reactions until deprotection is explicitly triggered.
Molecular Architecture & Physicochemical Properties[1]
Structural Analysis
The molecule consists of three distinct reactive domains:
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The Bis(trimethylsilyl)amino Group: A steric shield that masks the Lewis basicity of the nitrogen. The N-Si bonds are labile to fluoride sources (TBAF) or acidic hydrolysis but stable to strong bases (e.g., LiHMDS, n-BuLi).
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The Alkynyl Spacer: A rigid 2-butyne backbone that conjugates the amine functionality with the ester.
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The Methyl Ester: An electron-withdrawing group that activates the triple bond towards nucleophilic attack (Michael addition) and serves as an electrophile for eventual cyclization.
Key Physical Properties
| Property | Value (Experimental/Predicted) | Context |
| Physical State | Pale yellow liquid | Viscous due to silyl bulk. |
| Boiling Point | ~280°C (760 mmHg) | High boiling point requires high-vacuum distillation (e.g., 0.1 mmHg) for purification. |
| Density | 0.934 g/cm³ | Less dense than water; floats during aqueous workups. |
| Solubility | Soluble in THF, Et₂O, Hexane, DCM | Highly lipophilic; immiscible with water. |
| Stability | Moisture Sensitive | N-Si bonds hydrolyze slowly in moist air to release free amine. |
Synthetic Pathways (Preparation)[1][2][3][4][5][6][7][8]
The synthesis of this compound follows a modular "Protection-Activation-Functionalization" strategy. The most robust protocol involves the lithiation of silylated propargylamine.
Protocol: Carboxylation of Silylated Propargylamine
Reaction Logic: Direct carboxylation of propargylamine is impossible due to the nucleophilic amine. We first mask the amine with TMS groups, then lithiate the terminal alkyne, and finally trap the anion with methyl chloroformate.
Figure 1: Step-wise synthesis via lithiation-carboxylation sequence.
Detailed Methodology
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Bis-Silylation:
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Dissolve propargylamine (1.0 equiv) in DCM with Et₃N (2.2 equiv).
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Add TMSCl (2.2 equiv) dropwise at 0°C.[1]
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Reflux for 2 hours. Filter amine salts and distill to obtain N,N-bis(trimethylsilyl)propargylamine.
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Lithiation:
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In a flame-dried flask under Argon, dissolve the silylated amine in anhydrous THF.
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Cool to -78°C . Add n-BuLi (1.05 equiv, 2.5M in hexanes) dropwise.
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Stir for 30 mins. The solution turns yellow/orange, indicating the formation of the acetylide anion.
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Esterification:
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Add Methyl Chloroformate (ClCOOMe, 1.1 equiv) dropwise at -78°C.
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Allow to warm to room temperature over 2 hours.
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Quench: Carefully quench with saturated NH₄Cl (aq).
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Purification: Extract with Et₂O. The product is purified via vacuum distillation or rapid silica chromatography (pre-treated with 1% Et₃N to prevent hydrolysis).
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Reactivity Profile & Mechanistic Insights
A. Controlled Deprotection (The "Unmasking")
The utility of this compound hinges on the ability to remove the TMS groups selectively.
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Method A (Mild): Methanol (MeOH) with catalytic K₂CO₃ removes the TMS groups, yielding the free amine in situ.
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Method B (Chemoselective): TBAF (Tetra-n-butylammonium fluoride) in THF cleaves the N-Si bond driven by the formation of the strong Si-F bond (bond energy ~135 kcal/mol).
B. Cycloaddition Reactions (Heterocycle Synthesis)
The electron-deficient triple bond is a potent dienophile in Diels-Alder reactions and a dipolarophile in [3+2] cycloadditions.
Pathway: Pyridine Synthesis via [4+2] Cycloaddition
Reacting the butynoate with oxazoles or dienes yields highly substituted pyridines.
Figure 2: Divergent synthetic pathways for heterocycle and amino acid synthesis.
C. Michael Addition
The C3 carbon (beta to the ester) is electrophilic. Soft nucleophiles (thiols, cuprates) can add across the triple bond. The bulky bis-TMS group at C4 directs the regioselectivity by sterically hindering attack at the gamma position, ensuring beta-selectivity.
Safety & Handling Protocols
Hazard Classification: Irritant (Skin/Eye), Flammable Liquid.
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Moisture Sensitivity: The N-Si bond is hydrolytically unstable. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Exposure to air will cause the liquid to become cloudy (formation of hexamethyldisiloxane and the free amine).
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Incompatibility: Avoid strong acids (rapid hydrolysis) and strong oxidizers.
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Spill Management: Absorb with dry sand or vermiculite. Do not use water, as this will generate heat and volatile amines.
References
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ChemicalBook. (2024). Methyl 4-[Bis(trimethylsilyl)amino]-2-butynoate - CAS 112561-10-1. Link
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PubChem. (2024).[2] Butanoic acid, 4-[bis(trimethylsilyl)amino]-, trimethylsilyl ester (Related Structure Analysis). National Library of Medicine. Link
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Enamine. (2024).[2] Ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate (Analogous Chemistry). Link
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Organic Syntheses. (2019). General procedures for silylation of amines and alkynyl esters. Link
Sources
- 1. Synthesis of Aminobisphosphinates through a Cascade Reaction between Hypophosphorous Acid and Bis(trimethylsilyl)imidates Mediated by ZnI2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Butanoic acid, 4-[bis(trimethylsilyl)amino]-, trimethylsilyl ester | C13H33NO2Si3 | CID 529208 - PubChem [pubchem.ncbi.nlm.nih.gov]
